1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride
Description
This compound is a hydrochloride salt featuring a 6-methyl-2,3,4,9-tetrahydro-1H-carbazole core linked via a propan-2-ol chain to an azepan-1-yl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. Structural analogs of this compound often exhibit central nervous system (CNS) activity due to interactions with neurotransmitter receptors, though specific data for this molecule remains unexplored in the provided literature .
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O.ClH/c1-17-10-11-22-20(14-17)19-8-4-5-9-21(19)24(22)16-18(25)15-23-12-6-2-3-7-13-23;/h10-11,14,18,25H,2-9,12-13,15-16H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZKRKFXPOOQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4CCCCCC4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride (CAS Number: 1052410-91-9) is a novel synthetic derivative of carbazole, a structure known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride |
| Molecular Formula | C22H30N2O2·HCl |
| Molecular Weight | 354.4858 g/mol |
| CAS Number | 1052410-91-9 |
Structure
The compound features a complex structure that includes an azepane ring and a carbazole moiety, which contribute to its unique biological properties.
Antitumor Activity
Research has indicated that carbazole derivatives exhibit significant antitumor properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:
- Cell Lines Tested : A549 (lung carcinoma), HEP 2 (laryngeal carcinoma), and Ehrlich’s Ascites Carcinoma (EAC).
- Mechanism : The presence of electron-donating groups in the structure enhances the basicity and potential interaction with biological targets, leading to increased cytotoxicity against tumor cells .
Neuroprotective Effects
Carbazole derivatives are also being investigated for their neuroprotective capabilities. Compounds similar to 1-(azepan-1-yl)-3-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)propan-2-ol hydrochloride have shown potential in protecting neuronal cells from oxidative stress:
- Model Systems : HT22 neuronal cells were used to assess neuroprotective effects.
- Findings : Certain derivatives demonstrated significant neuroprotection at low concentrations due to their antioxidative properties .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : Compounds in this class can inhibit cell proliferation through various pathways, including apoptosis induction in cancer cells.
- Modulation of Signaling Pathways : Interaction with signaling pathways such as STAT3 has been observed, where certain derivatives inhibit STAT3 activation significantly .
- Neuroprotection Mechanisms : These compounds may act by reducing oxidative stress and modulating neurotransmitter release in neuronal cells.
Study on Antitumor Potential
A study conducted by Kaushik et al. evaluated several N-substituted carbazoles for their anticancer activity against A549 cell lines. The results indicated that modifications at specific positions on the carbazole ring significantly influenced cytotoxicity levels .
Neuroprotective Study
Another research highlighted the neuroprotective effects of a series of N-substituted carbazoles against glutamate-induced cell injury in HT22 cells. The study found that specific substitutions at the N-position enhanced neuroprotective activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and physicochemical comparisons with related carbazole- and propanolamine-based derivatives:
Structural and Functional Insights
Chlorinated carbazoles (e.g., ) exhibit stronger electron-withdrawing effects, which could influence binding to electron-rich receptor pockets.
Amine Group Variations: Azepan-1-yl (7-membered ring) offers conformational flexibility and prolonged receptor engagement compared to smaller rings (e.g., piperazine in ). Phenylethylamino () and benzylamino () groups introduce aromatic side chains, possibly enhancing CNS penetration but increasing off-target risks.
Salt Forms: Hydrochloride salts (target compound, ) improve aqueous solubility, critical for intravenous formulations. Benzoate salts () may alter pharmacokinetics due to increased lipophilicity.
Linker Chemistry :
- The propan-2-ol linker in the target compound enables hydrogen bonding with target proteins, unlike the ketone linker in , which lacks hydroxyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
